molecular formula C16H20FN3O3S B11455485 Tert-butyl (2-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

Tert-butyl (2-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

Cat. No.: B11455485
M. Wt: 353.4 g/mol
InChI Key: MUYSADJBQRZOAD-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[2-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[2-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Tert-Butyl Group: The tert-butyl group is often introduced through the reaction of tert-butyl chloroformate with an amine precursor.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the fluorophenyl and tert-butyl groups under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[2-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

TERT-BUTYL N-[2-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[2-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and fluorophenyl group are key structural features that enable binding to specific sites on target molecules, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL N-[2-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE: Similar structure but with a chlorine atom instead of fluorine.

    TERT-BUTYL N-[2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in TERT-BUTYL N-[2-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE imparts unique electronic properties that can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for developing targeted therapies and advanced materials.

Properties

Molecular Formula

C16H20FN3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

tert-butyl N-[2-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C16H20FN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-6-4-5-7-12(11)17/h4-7H,8-10H2,1-3H3,(H,18,21)

InChI Key

MUYSADJBQRZOAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=CC=C2F

Origin of Product

United States

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